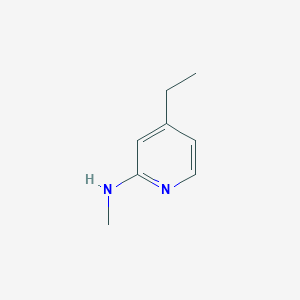

4-Ethyl-N-methylpyridin-2-amine

Description

Contextualization of 4-Ethyl-N-methylpyridin-2-amine within Heterocyclic Amine Chemistry

This compound belongs to the family of aminopyridines, which are derivatives of pyridine (B92270) containing an amino group. rsc.org Specifically, it is a disubstituted pyridine, featuring an ethyl group at the 4-position and a methylamino group at the 2-position of the pyridine ring. The nitrogen atom of the amino group is further substituted with a methyl group, classifying it as an N-alkylated aminopyridine.

The general structure of aminopyridines allows for a wide range of biological and pharmacological effects due to their unique structural properties, which enable interactions with various enzymes and receptors. rsc.org The position of the amino group on the pyridine ring, as well as the nature and position of other substituents, significantly influences the chemical and biological properties of the molecule.

Significance of N-Substitution in Pyridine-Based Compounds for Chemical Studies

The introduction of substituents, particularly on the nitrogen atom of the amino group (N-substitution), is a critical strategy in medicinal chemistry and materials science. researchgate.netchemrxiv.org N-alkylation, the process of adding alkyl groups to a nitrogen atom, can profoundly alter the physicochemical properties of the parent aminopyridine. researchgate.net These modifications can influence a range of characteristics, including:

Basicity: The nitrogen atom in the pyridine ring and the exocyclic amino group are basic centers. N-alkylation can modulate the basicity of the amino group, which in turn affects the compound's ionization state at physiological pH and its ability to form salts.

Lipophilicity: The addition of alkyl groups generally increases the lipophilicity (fat-solubility) of a molecule. This property is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Steric Hindrance: The size and shape of the N-alkyl group can introduce steric hindrance, influencing how the molecule interacts with biological targets like enzymes and receptors.

Hydrogen Bonding: N-alkylation of a primary or secondary amine to a tertiary amine removes a hydrogen bond donor, which can significantly alter binding interactions with biological macromolecules. nih.gov

The strategic N-substitution of aminopyridines is a key tool for fine-tuning their properties for specific applications, from drug development to the creation of novel materials. nih.gov

Historical Development of Research on Aminopyridine Scaffolds

Research into aminopyridine scaffolds has a rich history, with initial interest stemming from their potential as therapeutic agents. rsc.org One of the most well-known aminopyridines, 4-aminopyridine (B3432731) (also known as dalfampridine), was first developed in 1963. researchgate.net Initially used as a bird poison, its pharmacological properties as a potassium channel blocker were later recognized. researchgate.netpensoft.net This led to its investigation and eventual approval for the symptomatic treatment of walking disabilities in patients with multiple sclerosis. researchgate.netpensoft.netwikipedia.org

The success of 4-aminopyridine spurred further research into the broader class of aminopyridines. rsc.org Scientists began to explore how modifications to the basic aminopyridine structure, including the addition of various substituents at different positions on the pyridine ring and the amino group, could lead to new compounds with diverse biological activities. nih.gov This has led to the discovery of aminopyridine derivatives with applications in areas such as neurodegenerative diseases, cancer, and infectious diseases. rsc.orgnih.govpensoft.net The ongoing research in this area continues to expand the potential applications of these versatile heterocyclic compounds. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

97936-48-6 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4-ethyl-N-methylpyridin-2-amine |

InChI |

InChI=1S/C8H12N2/c1-3-7-4-5-10-8(6-7)9-2/h4-6H,3H2,1-2H3,(H,9,10) |

InChI Key |

VHAZCYWMZSUTJI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC=C1)NC |

Origin of Product |

United States |

Iii. Spectroscopic and Diffraction Based Structural Elucidation of 4 Ethyl N Methylpyridin 2 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-Ethyl-N-methylpyridin-2-amine. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments collectively provide a complete picture of the molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region would feature signals for the three pyridine (B92270) ring protons (H-3, H-5, and H-6). The ethyl group would produce a characteristic triplet and quartet pattern, while the N-methyl and N-H protons would appear as singlets, although the N-H signal can be broad and its position variable.

Similarly, the ¹³C NMR spectrum would display eight unique signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of these carbons provide initial evidence for their electronic environment (aromatic, aliphatic, or attached to a heteroatom). While ¹H and ¹³C NMR provide foundational data, multi-dimensional techniques are essential for irrefutable assignment.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, confirming the connectivity within the ethyl group (correlation between the -CH₂- and -CH₃ protons) and identifying adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

Correlations from the ethyl group's methylene (B1212753) protons (-CH₂-) to carbons C-3, C-4, and C-5 of the pyridine ring, confirming the ethyl group's position at C-4.

Correlations from the N-methyl protons (-NHCH ₃) to the C-2 carbon of the pyridine ring, verifying the position of the methylamino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Key HMBC Correlations |

| C2 | - | ~159.0 | Correlates with H-3, N-CH₃ |

| H3 | ~6.3 - 6.5 | ~105.0 | Correlates with H-5; C2, C4, C5 |

| C4 | - | ~148.0 | Correlates with H-3, H-5, Ethyl-CH₂ |

| H5 | ~6.4 - 6.6 | ~112.0 | Correlates with H-3, H-6; C4, C6 |

| H6 | ~7.8 - 8.0 | ~147.0 | Correlates with H-5; C2, C4, C5 |

| N-H | Variable (e.g., ~4.5 - 5.5) | - | Broad signal, may couple to N-CH₃ |

| N-CH₃ | ~2.9 - 3.1 | ~29.0 | Correlates with C2 |

| Ethyl-CH₂ | ~2.5 - 2.7 (quartet) | ~25.0 | Correlates with Ethyl-CH₃; C3, C4, C5 |

| Ethyl-CH₃ | ~1.1 - 1.3 (triplet) | ~14.0 | Correlates with Ethyl-CH₂; C4 |

Note: Predicted values are based on data for analogous compounds such as 4-methylpyridin-2-amine and N-methylethanamine. chemicalbook.comdocbrown.info Actual values may vary depending on solvent and experimental conditions.

The bond between the C-2 carbon of the pyridine ring and the exocyclic nitrogen atom of the amino group possesses a degree of partial double bond character. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. This restricted rotation can lead to the existence of distinct conformers and can be observed through dynamic NMR (DNMR) effects.

In the case of this compound, rotation around the C2-N bond could be slow enough on the NMR timescale at lower temperatures. This would result in the broadening of signals for protons near the site of rotation, particularly the H-3 proton and the N-methyl protons. By conducting variable-temperature (VT) NMR experiments, the coalescence temperature of these signals can be determined, which in turn allows for the calculation of the free energy barrier (ΔG‡) for this rotational process. Such studies provide critical insight into the molecule's conformational dynamics and the electronic interaction between the amino substituent and the pyridine ring.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide complementary information to NMR for structural confirmation.

FTIR spectroscopy is an effective tool for identifying the key functional groups within this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds. In many 2-aminopyridine (B139424) derivatives, the characteristic NH stretching bands are observed in the range of 3361–3365 cm⁻¹. nih.gov

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Comments |

| ~3350 - 3450 | N-H Stretch | Secondary Amine | A single, sharp to medium band is expected. |

| ~3000 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) | Typically appear as multiple weak to medium bands. |

| ~2850 - 2970 | C-H Stretch | Aliphatic (Ethyl & Methyl) | Asymmetric and symmetric stretches for CH₃ and CH₂ groups. |

| ~1610 - 1640 | C=N / C=C Stretch | Pyridine Ring | Strong absorption, characteristic of the aromatic ring system. |

| ~1570 - 1590 | C=C Stretch | Pyridine Ring | Another key ring stretching vibration. |

| ~1450 - 1480 | C-H Bend | Aliphatic (CH₂ Scissoring) | Bending vibration of the ethyl group's methylene. |

| ~1370 - 1390 | C-H Bend | Aliphatic (CH₃ Umbrella) | Symmetric bending of the methyl groups. |

| ~1260 - 1330 | C-N Stretch | Aromatic Amine | Stretching of the bond between the pyridine ring and the nitrogen atom. tsijournals.com |

| ~800 - 850 | C-H Bend | Aromatic (Out-of-Plane) | Bending pattern is diagnostic of the ring substitution. |

Note: Predicted frequencies are based on general spectroscopic tables and data from related compounds like 2-aminopyridine and its derivatives. nih.govtsijournals.comnist.gov

Raman spectroscopy provides complementary vibrational information to FTIR. It is particularly sensitive to symmetric vibrations and vibrations of the carbon skeleton. The Raman spectrum of this compound would be dominated by the pyridine ring breathing modes, which are typically strong and appear in the 990-1050 cm⁻¹ region. researchgate.net

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can dramatically amplify the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.govnih.gov This enhancement allows for the detection of very low concentrations of the analyte and provides information about the molecule's orientation on the surface.

For this compound, the SERS spectrum would depend on its binding orientation to the metal substrate.

N-down Orientation: If the molecule adsorbs via the lone pair of the pyridine ring nitrogen, the ring breathing and ring stretching modes would be strongly enhanced.

π-system Interaction: If the molecule lies flat on the surface, interacting through its aromatic π-system, a different set of vibrational modes would show enhancement.

By analyzing the relative enhancement of different bands in the SERS spectrum, one can deduce the molecule's orientation and the nature of its interaction with the surface, which is crucial for applications in sensing and catalysis. acs.orgxmu.edu.cn

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to within 5 ppm), allowing for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₈H₁₂N₂. The calculated monoisotopic mass for the neutral molecule is 136.1000 Da. Using a soft ionization technique like electrospray ionization (ESI), the compound would typically be observed as its protonated form, [M+H]⁺. An experimental HRMS measurement matching the theoretical m/z of the protonated molecule provides unequivocal confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure by inducing fragmentation of the parent ion. The resulting fragment ions are diagnostic of the molecule's structure.

Table 3: Predicted HRMS Data and Key Fragments for this compound

| Ion | Formula | Calculated m/z | Fragmentation Pathway |

| [M]⁺ | [C₈H₁₂N₂]⁺ | 136.1000 | Molecular Ion |

| [M+H]⁺ | [C₈H₁₃N₂]⁺ | 137.1073 | Protonated Molecule (ESI) |

| [M-CH₃]⁺ | [C₇H₉N₂]⁺ | 121.0760 | Loss of a methyl radical (from ethyl group) |

| [M-C₂H₅]⁺ | [C₆H₈N₂]⁺ | 109.0709 | Loss of an ethyl radical (benzylic-type cleavage) |

Note: Calculated m/z values are for the monoisotopic masses.

The observation of a fragment corresponding to the loss of the ethyl group (a loss of 29 Da) would be strong evidence for the presence and position of this substituent, complementing the data obtained from NMR spectroscopy.

Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive analysis of the solid-state molecular geometry and crystal packing of the chemical compound this compound through single-crystal X-ray diffraction is currently not possible due to the absence of publicly available crystallographic data. Extensive searches of scientific literature and chemical databases have not yielded any published single-crystal X-ray diffraction studies for this specific compound.

Without access to the crystallographic information file (CIF) or similar detailed structural data for this compound, a scientifically accurate and detailed discussion of the following aspects, as requested, cannot be provided:

Conformational Analysis of the Pyridine Ring and N-Methylamine Substituent: A definitive analysis of the planarity of the pyridine ring and the orientation of the ethyl and N-methylamine substituents relative to the ring is not feasible. This includes determining torsion angles and assessing any potential steric hindrance effects that might influence the molecule's conformation.

Intermolecular Interactions and Hydrogen Bonding Network Analysis: A description of the hydrogen bonding network and other non-covalent interactions that govern the crystal packing of this compound cannot be generated. The identification of hydrogen bond donors and acceptors, and the resulting supramolecular architecture, is entirely dependent on experimental diffraction data.

While information on chemically related compounds, such as 4-Ethylpyridin-2-amine and other substituted pyridines, is available, extrapolating this data to predict the precise solid-state structure of this compound would be speculative and would not meet the standards of scientific accuracy required for this analysis. The substitution pattern on both the pyridine ring and the amine nitrogen significantly influences the electronic and steric properties, which in turn affects the crystal packing in ways that are not easily predictable.

Therefore, the detailed structural elucidation of this compound awaits the successful growth of single crystals and their subsequent analysis by X-ray diffraction.

Iv. Computational and Theoretical Investigations of 4 Ethyl N Methylpyridin 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No published studies were identified that performed quantum chemical calculations on 4-Ethyl-N-methylpyridin-2-amine.

There is no available data from DFT calculations detailing the optimized molecular geometry or predicted vibrational frequencies for this compound.

No high-accuracy electronic structure determinations using ab initio methods for this compound have been reported in the searched literature.

A Frontier Molecular Orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap, has not been published for this compound.

Reaction Mechanism Elucidation via Computational Modeling

No computational studies focused on elucidating the reaction mechanisms of this compound were found.

There is no available data on the characterization of transition states or the calculation of activation energies for reactions involving this compound.

No computational investigations into the regioselectivity or stereoselectivity of reactions with this compound have been documented in the public domain.

Topological Analysis and Intermolecular Interaction Studies

The spatial arrangement of atoms and the nature of the bonds that connect them are fundamental to understanding a molecule's behavior. Topological analysis of the electron density distribution provides a quantitative description of chemical bonding and non-covalent interactions.

The key parameters derived from an AIM analysis include the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP. For covalent bonds, ρ(r) is typically high, and ∇²ρ(r) is negative. In contrast, for closed-shell interactions like hydrogen bonds and van der Waals forces, ρ(r) is low, and ∇²ρ(r) is positive.

In this compound, the C-C and C-N bonds within the pyridine (B92270) ring and the bonds associated with the ethyl and N-methyl substituents would exhibit characteristics of covalent bonds. The C-N bond of the amino group would also be covalent. Of particular interest would be the potential for intramolecular hydrogen bonding, for instance, between the amino hydrogen and the pyridine nitrogen, although this is less likely given the substitution pattern. Intermolecular interactions, crucial for understanding the solid-state structure, would be characterized by weak hydrogen bonds and van der Waals contacts.

Table 1: Predicted AIM Parameters for Selected Bonds in this compound (Illustrative)

| Bond | Type of Interaction | Predicted Electron Density (ρ(r)) (a.u.) | Predicted Laplacian of Electron Density (∇²ρ(r)) (a.u.) |

| C-C (ring) | Covalent | ~0.25 - 0.30 | Negative |

| C-N (ring) | Covalent | ~0.30 - 0.35 | Negative |

| C-N (amino) | Covalent | ~0.28 - 0.32 | Negative |

| N-H···N (intermolecular) | Hydrogen Bond | ~0.01 - 0.03 | Positive |

Note: These values are illustrative and based on general trends observed for similar molecules in the literature. Actual values would require specific DFT and AIM calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP surface would be expected to show the most negative potential (red) around the pyridine ring nitrogen due to its lone pair of electrons. nih.govresearchgate.net This site would be the primary target for protonation and electrophilic attack. The amino group nitrogen would also exhibit a region of negative potential, though likely less intense than the pyridine nitrogen. The hydrogen atoms of the amino group and the aromatic C-H bonds would show positive potential (blue), making them potential sites for interaction with nucleophiles.

The presence of the electron-donating ethyl group at the 4-position and the N-methyl group would influence the electron density distribution. The ethyl group would enhance the electron density of the pyridine ring through an inductive effect, potentially increasing the negative potential on the ring nitrogen. The N-methyl group would also contribute to the electron density on the exocyclic nitrogen.

Table 2: Predicted MEP Maxima and Minima for this compound (Illustrative)

| Atom/Region | Predicted MEP Value (kcal/mol) | Implication |

| Pyridine Nitrogen | Highly Negative | Site for electrophilic attack and protonation |

| Amino Nitrogen | Negative | Secondary site for electrophilic attack |

| Amino Hydrogen | Positive | Site for hydrogen bond donation |

| Aromatic Hydrogens | Slightly Positive | Potential sites for weak interactions |

Note: These predictions are based on the analysis of substituted pyridines and would need to be confirmed by specific calculations for this compound. researchgate.netrsc.org

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the structure, stability, and spectroscopic properties of a molecule. Computational models can simulate these effects, providing insights into the behavior of this compound in different environments.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. These models are computationally efficient and are often used to predict how the solvent affects spectroscopic properties like UV-Vis absorption spectra.

For this compound, increasing the polarity of the solvent would be expected to cause a shift in its absorption maxima. This solvatochromic effect is due to the differential stabilization of the ground and excited states by the solvent. For π → π* transitions, polar solvents often lead to a red shift (bathochromic shift), while for n → π* transitions, a blue shift (hypsochromic shift) is commonly observed. Given the presence of both π systems and lone pairs in this compound, its UV-Vis spectrum would likely exhibit complex solvatochromic behavior.

Explicit solvation models involve including individual solvent molecules in the calculation. While computationally more demanding, this approach allows for the detailed study of specific interactions like hydrogen bonding between the solute and solvent molecules.

In protic solvents like water or methanol, this compound would form hydrogen bonds. The pyridine nitrogen and the amino nitrogen can act as hydrogen bond acceptors, while the amino hydrogen can act as a hydrogen bond donor. These specific interactions can significantly impact the molecule's conformation and reactivity. For instance, hydrogen bonding to the pyridine nitrogen would increase its basicity and could influence the electronic transitions observed in its spectra.

Prediction of Non-linear Optical (NLO) Properties from First Hyperpolarizability Calculations

Molecules with large first hyperpolarizability (β) values are of interest for applications in non-linear optics (NLO), such as frequency doubling of light. The magnitude of β is related to the extent of intramolecular charge transfer (ICT) within the molecule, which is often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

In this compound, the amino group acts as an electron donor, and the pyridine ring can act as an electron acceptor. The ethyl group at the 4-position further enhances the electron-donating ability of the system. This donor-acceptor arrangement suggests that the molecule could possess NLO properties.

Computational calculations of the first hyperpolarizability can predict the NLO response of a molecule. While specific data for this compound is not available, studies on similar aminopyridine derivatives have shown that they can exhibit significant β values.

Table 3: Comparison of Calculated First Hyperpolarizability (β) for Urea and an Illustrative Aminopyridine Derivative

| Compound | Calculated First Hyperpolarizability (β) (a.u.) |

| Urea (Reference) | ~370 |

| 4-dimethylaminopyridine (B28879) (Illustrative) | ~1500 - 2000 |

| Predicted for this compound | Likely to be significant, comparable to or exceeding similar aminopyridines |

Note: The value for 4-dimethylaminopyridine is a representative value from the literature for a similar compound. The prediction for this compound is an educated estimation based on its structure. Actual values require specific calculations. nih.govnih.gov

The calculated first hyperpolarizability would provide a quantitative measure of the NLO potential of this compound and guide the design of new materials with enhanced NLO properties.

V. Chemical Reactivity and Mechanistic Studies of 4 Ethyl N Methylpyridin 2 Amine

Nucleophilic Reactivity of the Pyridine (B92270) Nitrogen and the N-Methylamine Group

The presence of two nitrogen atoms with available lone pairs in 4-Ethyl-N-methylpyridin-2-amine gives rise to distinct and sometimes competing nucleophilic characteristics.

The basicity of aminopyridines is a complex function of electronic and steric effects. In aqueous solution, the basicity of amines is influenced by the inductive effect of alkyl groups, which increases electron density on the nitrogen, and by solvation effects. quora.com Generally, for alkylamines in the aqueous phase, the order of basicity is secondary > primary > tertiary. quora.com This is due to a combination of the electron-donating nature of the alkyl groups and the ability of the corresponding ammonium (B1175870) cations to be stabilized by hydrogen bonding with water.

In the case of this compound, both the pyridine ring nitrogen and the exocyclic N-methylamine nitrogen can be protonated. The pyridine nitrogen's basicity is influenced by the electron-donating effects of both the ethyl group at the 4-position and the N-methylamine group at the 2-position. These groups increase the electron density on the ring nitrogen, making it more basic than pyridine itself. The exocyclic N-methylamine group's basicity is also enhanced by the methyl group's inductive effect. The relative basicity of the two nitrogen atoms will determine the site of protonation.

The nucleophilicity of the amine groups in this compound makes them reactive towards acylation and alkylation reagents.

Acylation: The N-methylamine group is expected to be the primary site of acylation due to its greater nucleophilicity compared to the sterically hindered and electronically less available pyridine nitrogen. The reaction would proceed via nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride (B1165640), to form the corresponding amide.

Alkylation: Alkylation of amines can be a complex process, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com The N-methylamine group in this compound can react with alkyl halides. However, the initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further alkylation. masterorganicchemistry.com This can result in the formation of a tertiary amine and subsequently a quaternary ammonium salt, especially with reactive alkylating agents like methyl iodide in a process known as exhaustive methylation. masterorganicchemistry.com

The pyridine nitrogen can also undergo alkylation, forming a pyridinium (B92312) salt. The regioselectivity of alkylation on the pyridine ring itself can be influenced by the choice of alkylating agent and reaction conditions. acs.org

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring. youtube.com However, the presence of activating groups, such as the amino and ethyl substituents in this compound, can facilitate these reactions.

The directing effects of the substituents on the pyridine ring determine the position of electrophilic attack. The amino group (or in this case, the N-methylamine group) is a powerful activating group and is ortho-, para- directing. The ethyl group is a weakly activating group and is also ortho-, para- directing. In this compound, the 2-N-methylamine and 4-ethyl groups work in concert to direct incoming electrophiles. Considering the positions relative to the activating groups, the most likely sites for electrophilic substitution are C-3 and C-5. The C-3 position is ortho to the powerful N-methylamine group and meta to the ethyl group. The C-5 position is para to the N-methylamine group and ortho to the ethyl group. The precise outcome will depend on the specific electrophile and reaction conditions.

The alkyl substituents on the pyridine ring and the amine group offer further opportunities for chemical modification.

Ethyl Group Functionalization: The ethyl group at the 4-position can potentially be functionalized. For instance, the benzylic-like protons on the carbon attached to the pyridine ring could be susceptible to radical halogenation or oxidation under certain conditions, providing a handle for further derivatization.

Methyl Group Functionalization: The methyl group on the exocyclic amine can also be a site for reaction. For example, dealkylation of the tertiary amine can occur under specific conditions. researchgate.net

Cycloaddition and Condensation Reactions Involving Pyridine Amine Functionality

The pyridine amine structure of this compound allows it to participate in various cycloaddition and condensation reactions. For instance, aminopyridines can react with dicarbonyl compounds or their equivalents in condensation reactions to form fused heterocyclic systems. One example is the Knovenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, often catalyzed by an amine. google.com While not a direct reaction of the amine itself as a nucleophile in the ring-forming step, the basicity of the aminopyridine can be utilized to catalyze such transformations.

Furthermore, the amino group can be a key component in the synthesis of more complex molecules through multi-component reactions or by serving as a nucleophile in intramolecular cyclizations after initial modification.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and 2-aminopyridines are valuable precursors for this purpose. mdpi.comrsc.orgtci-thaijo.orgorganic-chemistry.org this compound, with its reactive amino group and pyridine nitrogen, is a suitable substrate for the construction of bicyclic and polycyclic structures, most notably imidazo[1,2-a]pyridines.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities. tci-thaijo.orgnanobioletters.com The general synthesis of these compounds often involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, a process known as the Tschitschibabin reaction. In the case of this compound, the reaction would proceed via initial N-alkylation of the more nucleophilic pyridine ring nitrogen by the α-haloketone, followed by an intramolecular cyclization involving the exocyclic amino group and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine (B132010) ring system.

A variety of catalysts and reaction conditions have been developed to promote the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, including the use of iodine, copper salts, and palladium catalysts. organic-chemistry.orgnanobioletters.comnih.gov Furthermore, multicomponent reactions, where a 2-aminopyridine, an aldehyde, and an isocyanide are reacted together in a one-pot synthesis, provide an efficient route to highly substituted imidazo[1,2-a]pyridines. acs.org While specific examples utilizing this compound are not prevalent in the literature, the general applicability of these methods to a wide range of substituted 2-aminopyridines suggests their potential for the synthesis of novel fused heterocycles derived from this specific amine.

Table 1: General Methods for the Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

| Tschitschibabin Reaction | α-Haloketones | Heat, various solvents | 2-Substituted imidazo[1,2-a]pyridines | nanobioletters.com |

| Copper-Catalyzed | Ketones, Nitroolefins | CuI, air (oxidant) | Substituted imidazo[1,2-a]pyridines | organic-chemistry.org |

| Iodine-Catalyzed | Acetophenones, Dimedone | I₂, sonication, water | 2-Phenyl-3-substituted imidazo[1,2-a]pyridines | nih.gov |

| Multicomponent Reaction | Aldehydes, Isocyanides | Various catalysts | 2,3-Disubstituted imidazo[1,2-a]pyridines | acs.org |

Schiff Base Formation and Related Transformations

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. asianpubs.orgresearchgate.netmdpi.comdergipark.org.tr The exocyclic amino group of this compound can readily undergo this reaction to form the corresponding Schiff base.

A study on the closely related 4-methylpyridin-2-amine demonstrated its reaction with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to yield the corresponding Schiff base, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine, in good yield. mdpi.comnih.gov This reaction highlights the feasibility of forming Schiff bases from 4-substituted-2-aminopyridines. The general procedure involves refluxing the amine and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. asianpubs.org

The resulting Schiff bases are versatile intermediates in organic synthesis. The imine bond can be hydrolyzed back to the amine and carbonyl compound, or it can be reduced to form a secondary amine. Furthermore, the presence of the pyridine ring and other functional groups in the Schiff base derived from this compound opens up possibilities for further transformations, such as metal-catalyzed cross-coupling reactions. mdpi.comnih.gov

Table 2: Representative Schiff Base Formation from Aminopyridines

| Amine | Carbonyl Compound | Conditions | Product | Reference |

| 4-Methylpyridin-2-amine | 3-Bromothiophene-2-carbaldehyde | Glacial acetic acid | (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine | mdpi.comnih.gov |

| 4-Aminopyridine (B3432731) | Salicylaldehyde | p-Toluene sulfonic acid, toluene, reflux | N-(2-Hydroxylbenzylidene)pyridin-4-amine | asianpubs.org |

| 4-Aminoantipyrine | Substituted Cinnamaldehydes | Ethanol, reflux | Cinnamaldehyde-derived Schiff bases | mdpi.com |

Metal-Catalyzed Coupling Reactions Utilizing this compound

The presence of the pyridine ring and the amino group makes this compound and its derivatives suitable substrates for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. The pyridine nitrogen in derivatives of this compound can act as a directing group, facilitating C-H activation and functionalization of the pyridine ring or other parts of the molecule. rsc.orgrsc.org

A key example is the Suzuki coupling of a Schiff base derived from 4-methylpyridin-2-amine. mdpi.comnih.gov In this study, the Schiff base (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine underwent a Suzuki coupling reaction with various aryl and heteroaryl boronic acids using a Pd(PPh₃)₄ catalyst. Interestingly, the reaction led to the hydrolysis of the imine bond, yielding the corresponding coupled aldehydes and 4-methylpyridin-2-amine. This suggests that the pyridine nitrogen's interaction with the palladium catalyst plays a crucial role in the reaction mechanism, potentially leading to cleavage of the imine. mdpi.comnih.govnih.gov

The general scope of palladium-catalyzed reactions of N-aryl-2-aminopyridines is broad, encompassing carbonylative C-H activation, cyclization with vinyl azides to form indoles, and coupling with iodobenzoic acids to construct phenanthridinone scaffolds. rsc.org These examples underscore the potential of this compound as a building block in palladium-catalyzed transformations for the synthesis of complex organic molecules.

Table 3: Palladium-Catalyzed Reactions of Aminopyridine Derivatives

| Substrate | Reaction Type | Catalyst | Coupling Partner | Product Type | Reference |

| Schiff base of 4-methylpyridin-2-amine | Suzuki Coupling | Pd(PPh₃)₄ | Aryl/het-aryl boronic acids | Coupled aldehydes (after imine hydrolysis) | mdpi.comnih.gov |

| N-Phenyl-2-aminopyridine | Carbonylative C-H activation | Pd(II) | Norbornene | Fused heterocyclic system | rsc.org |

| N-Phenyl-2-aminopyridine | Cyclization | Pd(II) | Vinyl azides | 2-Arylindoles | rsc.org |

| N-Aryl-2-aminopyridines | Monothiolation | Pd(II) | Aryl/alkyl disulfides | Thiolated N-aryl-2-pyridinamines | rsc.org |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium-catalyzed processes for the formation of C-N, C-O, and C-S bonds. Copper catalysts have been successfully employed in the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and various coupling partners. organic-chemistry.orgnanobioletters.com For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported. organic-chemistry.org Another approach utilizes a copper silicate (B1173343) catalyst for the reaction of 2-aminopyridines with phenacyl bromides. nanobioletters.com

Furthermore, copper complexes with ligands derived from aminopyridines can themselves act as catalysts. For example, a copper(II) complex with a tridentate ligand derived from 8-aminoquinoline (B160924) has been shown to catalyze C-N bond formation between anilines and diazo compounds. nih.gov While direct examples with this compound are not explicitly detailed, the existing literature strongly supports the potential for this compound to participate in copper-catalyzed transformations, either as a substrate for the synthesis of fused heterocycles or as a ligand in the formation of catalytically active copper complexes.

Table 4: Copper-Catalyzed Reactions Involving Aminopyridine Scaffolds

| Substrate/Ligand | Reaction Type | Catalyst | Coupling Partner | Product Type | Reference |

| 2-Aminopyridines | Aerobic oxidative coupling | CuI | Acetophenones | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| 2-Aminopyridines | Cyclization | Copper Silicate | Phenacyl bromides | Imidazo[1,2-a]pyridines | nanobioletters.com |

| Aminoquinoline-based ligand | C-N bond formation | Copper(II) complex | Aniline, Diazo compounds | Secondary/tertiary amines | nih.gov |

| 2-Hydrazinopyridine derivative | Complex formation | Copper(II) salts | - | Mono- and polynuclear copper complexes | nih.gov |

Vi. Advanced Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Architectures

The reactivity of 2-aminopyridine (B139424) derivatives makes them powerful tools in the hands of synthetic chemists for the construction of intricate molecular frameworks.

The 2-aminopyridine moiety is a cornerstone in the synthesis of polysubstituted pyridines. nih.govrsc.org The amino group can direct further substitution onto the pyridine (B92270) ring or can itself be a point of diversification. For instance, N-aryl-2-aminopyridines, which can be conceptually derived from structures like 4-Ethyl-N-methylpyridin-2-amine, are extensively used in transition metal-catalyzed C-H activation reactions. rsc.org The pyridine nitrogen acts as a directing group, facilitating the formation of stable complexes with metals like palladium, rhodium, and ruthenium, which in turn enables the functionalization of the aryl group. rsc.org This strategy allows for the construction of complex N-heterocycles. rsc.org

Furthermore, methods for the synthesis of 2-aminopyridines from pyridine N-oxides have been developed, highlighting the importance of this class of compounds as synthetic intermediates. nih.govmorressier.com These reactions often tolerate a variety of functional groups, suggesting that a substrate like 4-ethylpyridine (B106801) N-oxide could be a viable precursor to derivatives of this compound. nih.gov The development of efficient synthetic routes to multi-substituted 2-aminopyridines, for example through the [5C + 1N] annulation of 2,4-pentadienenitriles with hydroxylamine, further underscores their significance as building blocks. researchgate.net

A variety of synthetic methods for producing polysubstituted pyridines have been developed, showcasing the versatility of these compounds in organic synthesis.

| Starting Materials | Reagents | Product Type | Reference |

| Oxime acetates, benzaldehydes, 1,3-dicarbonyls | NH4I | Substituted pyridines | rsc.org |

| Amino acid-based 4-nitrobenzenesulfonamides | Potassium trimethylsilanolate | Tetrasubstituted pyridines | nih.gov |

| 2,4-Pentadienenitriles | Hydroxylamine | Multi-substituted 2-aminopyridines | researchgate.net |

| Pyridine N-oxides | Activated isocyanides | Substituted 2-aminopyridines | nih.gov |

| Pyridine N-oxides | 2-Pyridylpyridinium salts | 2-Aminopyridines | morressier.com |

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. frontiersin.org 2-Aminopyridine derivatives serve as crucial starting materials for the synthesis of a wide array of these valuable compounds. frontiersin.orgenamine.netresearchgate.netuow.edu.au For example, they are key precursors in the synthesis of imidazo[1,2-a]pyridine (B132010), a fused heterocyclic system with interesting photophysical properties. acs.org The reaction of 2-aminopyridines with α-haloketones is a classic method for constructing this framework.

Moreover, the versatility of the 2-aminopyridine core allows for its incorporation into more complex fused systems through various cyclization strategies. acs.orgscilit.com Transition-metal-catalyzed reactions, such as copper-catalyzed C-N cross-coupling, have been employed to synthesize 2-aryl(alkyl)aminopyrimidines from related thiono substrates, demonstrating the potential for diverse heterocycle synthesis starting from aminopyridine-like structures. rsc.org The development of multicomponent reactions involving 2-aminopyridine derivatives further expands the toolkit for accessing structurally diverse heterocyclic libraries in an efficient manner. nih.govresearchgate.net

Ligand Design and Coordination Chemistry with Transition Metals

The nitrogen atoms in this compound, both on the pyridine ring and in the amino group, are potential coordination sites for metal ions. This makes the molecule and its derivatives attractive candidates for ligand design in coordination chemistry and catalysis.

2-Aminopyridine and its derivatives are known to form stable complexes with a variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. rsc.orgpvpcollegepatoda.org These complexes have found applications in catalysis. For instance, iron complexes bearing amino-pyridine ligands have been synthesized and characterized for their ability to catalyze atom transfer radical polymerization (ATRP). nsf.gov The electronic and steric properties of the ligand, which can be tuned by substituents like the ethyl and methyl groups in this compound, can influence the catalytic activity. nsf.gov

The coordination chemistry of aminopyridinato ligands with early transition metals has also been explored, with applications in olefin polymerization. vot.pl The ability of these ligands to be modified allows for the fine-tuning of the electronic and steric features of the resulting metal complexes. vot.pl Furthermore, complexes of 2-aminopyridine with various transition metals have been synthesized and characterized, with some showing potential catalytic activity in dye removal. ekb.eg

2-Aminopyridine ligands can exhibit different coordination modes. pvpcollegepatoda.org They can act as monodentate ligands, coordinating through the pyridine nitrogen, or as bidentate ligands, chelating through both the pyridine and the exocyclic amino nitrogen atoms. pvpcollegepatoda.org The specific coordination mode depends on the metal ion, the other ligands present, and the reaction conditions. The N-methylation in this compound might influence its chelating ability compared to a primary aminopyridine.

The electronic properties of the resulting metal complexes are of significant interest. pvpcollegepatoda.org Techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements are used to probe the electronic structure of these complexes. nsf.govresearchgate.net The nature of the ligand, including the presence of electron-donating groups like the ethyl group, can impact the electronic environment of the metal center, which in turn affects the complex's reactivity and potential catalytic applications. nsf.gov Hirshfeld surface analysis has also been employed to study the intermolecular interactions in coordination compounds of aminopyridines. nih.gov

Development of Functional Materials and Advanced Polymer Architectures

The incorporation of pyridine-containing moieties into polymers can impart desirable properties such as thermal stability, specific solubility, and unique photophysical characteristics. researchgate.netresearchgate.net While direct polymerization of this compound may be challenging, its derivatives can serve as valuable monomers.

For example, polyimides containing pyridine rings in their backbone have been synthesized and shown to exhibit excellent thermal stability and solubility in organic solvents. researchgate.netresearchgate.net Diaminopyridine derivatives are key monomers in the synthesis of these high-performance polymers. researchgate.net It is conceivable that a diamino-derivative of this compound could be prepared and used in polycondensation reactions to create novel polyimides with tailored properties.

Furthermore, multicomponent polymerizations involving 2-aminopyridine have been developed to synthesize imidazo[1,2-a]pyridine-containing fused heterocyclic polymers. acs.org These polymers exhibit high molecular weights, good thermal stability, and interesting fluorescence properties, including acid/base-triggered reversible fluorescence. acs.org This approach offers a powerful strategy for constructing complex and functional polymer architectures from simple monomers. The development of molecularly imprinted polymers based on aminopyridines for the selective removal of pollutants also highlights the potential of these compounds in materials science. mdpi.com Additionally, crystalline functional materials based on aminopyridine-type cobalt thiocyanate (B1210189) complexes have been synthesized, demonstrating dielectric and ferroelectric properties. researchgate.net

Incorporation into Polymer Backbones for Specific Material Properties

The integration of heterocyclic moieties like pyridin-2-amine derivatives into polymer chains is a known strategy for developing functional materials with tailored properties. The secondary amine and the pyridine nitrogen of this compound offer reactive sites for polymerization or for modification of pre-formed polymers.

Potential incorporation strategies could involve:

Polycondensation Reactions: The N-methylamino group could react with difunctional electrophiles such as diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature the pyridyl group as a repeating side chain, which could influence properties like thermal stability, solubility, and metal coordination capabilities.

Chain-Growth Polymerization: While not a direct monomer for common chain-growth methods, it could be chemically modified to introduce a polymerizable group (e.g., a vinyl or acryloyl group). Subsequent polymerization would yield polymers with pendant this compound units. These pendant groups could serve as sites for post-polymerization modification or as ligands for creating polymer-supported catalysts.

The presence of the pyridine ring in the polymer backbone could impart specific properties such as:

Metal-Chelating Resins: The pyridine nitrogen can coordinate with various metal ions, making such polymers suitable for applications in heavy metal removal, catalysis, or the creation of magnetic materials.

Conductive Polymers: The π-conjugated system of the pyridine ring could contribute to the electronic properties of the polymer, potentially leading to materials with semiconducting or conducting capabilities upon doping.

pH-Responsive Materials: The basicity of the pyridine nitrogen allows for protonation/deprotonation, which can induce conformational changes in the polymer structure in response to pH variations. This is a key feature for developing "smart" materials for drug delivery or sensor applications.

Role in the Synthesis of Dyes and Electronic Materials

Aminopyridines are established precursors in the synthesis of various functional organic molecules, including dyes and materials for electronic applications. The electron-donating nature of the amino group combined with the electron-accepting character of the pyridine ring creates a "push-pull" system, which is fundamental for chromophores and electronically active molecules.

Dye Synthesis: this compound could serve as a key intermediate in the synthesis of azo dyes. The amino group can be diazotized and subsequently coupled with electron-rich aromatic compounds (coupling components) to produce brightly colored azo compounds. The ethyl and methyl substituents, along with the pyridine ring, would modulate the electronic structure and, consequently, the color and light-fastness of the resulting dye.

Electronic Materials: The structure is relevant for creating organic light-emitting diode (OLED) materials or nonlinear optical (NLO) materials. As a building block, it can be incorporated into larger conjugated systems to tune the HOMO/LUMO energy levels, which is critical for controlling charge injection/transport and emission properties in organic electronic devices. The secondary amine provides a convenient point for chemical elaboration to build more complex, high-performance molecules.

Derivatization Strategies for Enhanced Analytical Detection and Separation

For the accurate quantification and identification of this compound in complex matrices, derivatization is a common strategy to improve its chromatographic behavior and detection sensitivity, particularly for gas chromatography. researchgate.netnih.gov

Preparation of Derivatives for Gas Chromatography-Mass Spectrometry (GC-MS)

Without derivatization, polar secondary amines like this compound can exhibit poor peak shape (tailing) and potential adsorption on the GC column, leading to inaccurate quantification. jfda-online.com Derivatization aims to replace the active hydrogen on the secondary amine with a less polar, more stable group, thereby increasing volatility and improving chromatographic performance. iu.eduresearchgate.net

Common derivatization approaches for secondary amines include:

Acylation: This is a widely used method where the amine is converted into an amide. researchgate.net Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) are popular as they create fluorinated derivatives that are highly volatile and can be sensitively detected by an electron-capture detector (ECD) or mass spectrometry. nih.govjfda-online.com

Silylation: This involves replacing the active hydrogen with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. iu.edu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing amines. Silylated derivatives are generally more volatile and thermally stable. researchgate.netiu.edu

Alkylation: While less common for secondary amines, alkylation can be used. However, acylation and silylation are generally preferred for improving GC-MS performance. jfda-online.com

| Derivatization Method | Reagent Example | Derivative Formed | Advantages for GC-MS | Citations |

| Acylation | Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl derivative | Increases volatility, improves peak shape, enhances detection with ECD and MS. | researchgate.netjfda-online.comiu.edu |

| Acylation | Heptafluorobutyric Anhydride (HFBA) | N-heptafluorobutyryl derivative | Stable derivative, excellent volatility, high sensitivity. | nih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl derivative | Increases volatility and thermal stability. | researchgate.netiu.edu |

This table is interactive. Click on the headers to sort.

Strategies for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Enhancements

LC-MS/MS is a powerful technique for the analysis of polar compounds and often does not require derivatization. mdpi.com The compound can likely be analyzed directly using a suitable reversed-phase or HILIC column with an electrospray ionization (ESI) source operating in positive ion mode, which would readily protonate the basic pyridine nitrogen or the secondary amine.

However, in cases where sensitivity needs to be improved or matrix effects are significant, derivatization can be employed to enhance ionization efficiency. rug.nl

Improving Ionization: A derivatizing agent can be chosen to introduce a group that is more easily ionized. For instance, a reagent that adds a permanently charged quaternary ammonium (B1175870) group can significantly boost the signal in ESI-MS.

Altering Retention Time: Derivatization can be used to shift the retention time of the analyte to a region of the chromatogram with less interference from matrix components.

Double Derivatization: In complex analytical challenges, a multi-step derivatization protocol might be developed to target different functional groups and optimize the molecule for LC-MS/MS analysis. rug.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.